molecular formula C21H21N5O3S B2476589 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 901755-82-6

2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2476589
CAS No.: 901755-82-6
M. Wt: 423.49
InChI Key: PMCJCXVKUMDTBD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a thioacetamide group, and a tolyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The triazoloquinazoline ring system is a common feature in many biologically active compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions with amines, thiols, and other nucleophiles .

Scientific Research Applications

Synthetic Methodologies and Derivative Development

Researchers have developed various synthetic methodologies to create [1,2,4]triazolo[1,5-a]quinazolin derivatives, exploring the chemical reactivity and functionalization possibilities of this scaffold. A novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one and its derivatives were synthesized using dimethyl-n-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks, showcasing the versatility in accessing a range of derivatives (Al-Salahi & Geffken, 2011). This highlights the compound class's synthetic accessibility and the potential for further chemical exploration.

Chemical Reactivity and Modifications

The chemical reactivity of the [1,2,4]triazoloquinazolinone core has been extensively studied, with research showing the potential for various modifications to enhance or alter biological activity. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids demonstrates the scaffold's amenability to structural diversification, crucial for developing pharmacologically active compounds (Al-Salahi, 2010).

Potential Biological Activities

Research into the pharmacological potential of [1,2,4]triazolo[1,5-a]quinazolin derivatives has uncovered several promising activities. One study synthesized a series of 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and evaluated them as a new class of H1-antihistaminic agents, with some compounds showing significant in vivo H1-antihistaminic activity and low sedation compared to chlorpheniramine maleate, a reference standard (Alagarsamy et al., 2007). This underscores the potential therapeutic applications of these compounds in allergy treatment with reduced side effects.

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include exploring its potential biological activity, such as antiviral properties .

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-12-6-5-7-14(8-12)23-19(27)11-30-21-24-16-10-18(29-4)17(28-3)9-15(16)20-22-13(2)25-26(20)21/h5-10H,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCJCXVKUMDTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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